molecular formula C19H23N3O2 B3946420 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol

2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol

Cat. No. B3946420
M. Wt: 325.4 g/mol
InChI Key: FVBHLMXTIXVUJE-UHFFFAOYSA-N
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Description

The compound “2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol” is a derivative of benzimidazole . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been extensively studied. For instance, 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-ylmethanol were synthesized in high yields by condensing O-phenylenediamine with two different carboxylic acid derivatives: glacial acetic acid and glycolic acid .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been investigated using various computational methods . The optimized geometrical structure, electronic, and vibrational features of these compounds can be determined using the B3LYP/6-311++G (d,p) basis set .


Chemical Reactions Analysis

Benzimidazole derivatives have been found to act as corrosion inhibitors for steels, pure metals, and alloys . They exhibit a stronger inhibitive effect on the cathodic reaction than on the anodic one .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Mechanism of Action

Target of Action

The primary target of CBKinase1_001394, also known as CBKinase1_013794, HMS1797L20, 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol, or Oprea1_853124, is the Casein Kinase 1 (CK1) . CK1 is a family of serine/threonine protein kinases that have been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

The compound interacts with CK1 isoforms, leading to the phosphorylation of key regulatory molecules . This interaction can result in changes in cell cycle progression, transcription and translation processes, cytoskeletal structure, cell-cell adhesion, and receptor-coupled signal transduction .

Biochemical Pathways

The compound affects several biochemical pathways through its interaction with CK1. These include pathways involved in cell cycle regulation, transcription and translation, cytoskeletal structure maintenance, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these pathway alterations can include changes in cell proliferation, differentiation, and survival .

Result of Action

The molecular and cellular effects of CBKinase1_001394’s action include changes in the phosphorylation status of key regulatory molecules, alterations in cell cycle progression, transcription and translation processes, changes in cytoskeletal structure, and modifications in cell-cell adhesion and receptor-coupled signal transduction . These changes can ultimately affect cell proliferation, differentiation, and survival .

Advantages and Limitations for Lab Experiments

2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol has several advantages for lab experiments, including its high purity level and stability. However, this compound is relatively expensive and may not be readily available in some research settings.

Future Directions

There are several future directions for research on 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol, including its potential applications in other diseases such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to elucidate the molecular mechanisms underlying its anti-cancer effects and to optimize its therapeutic potential. Additionally, studies are needed to determine the safety and toxicity of this compound in humans.
Conclusion
In conclusion, this compound is a chemical compound that has shown promise for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to have anti-cancer properties and can induce apoptosis in cancer cells. Further research is needed to fully understand its molecular mechanisms and therapeutic potential.

Scientific Research Applications

2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

2-[[(1-butylbenzimidazol-2-yl)amino]methyl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-3-4-11-22-17-8-6-5-7-16(17)21-19(22)20-13-14-9-10-15(24-2)12-18(14)23/h5-10,12,23H,3-4,11,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBHLMXTIXVUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NCC3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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